molecular formula C15H27N3O B12685061 Tris((dimethylamino)methyl)phenol CAS No. 26444-72-4

Tris((dimethylamino)methyl)phenol

Cat. No.: B12685061
CAS No.: 26444-72-4
M. Wt: 265.39 g/mol
InChI Key: CIPOCPJRYUFXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance in Polymer Science and Organic Synthesis

The primary application of Tris((dimethylamino)methyl)phenol lies in its function as a catalyst and curing agent, particularly in epoxy and polyurethane systems. chemicalbook.com Its unique molecular structure, featuring both a phenolic hydroxyl group and tertiary amine groups, allows it to act as a versatile Lewis base catalyst. prochema.com

In polymer science , it is extensively used to accelerate the curing process of epoxy resins, enabling faster hardening at ambient or slightly elevated temperatures. chemicalbook.commdpi.com This is crucial in industries like electronics, aerospace, and automotive manufacturing. chemicalbook.com It serves as a homopolymerization catalyst for epoxy resins and as an accelerator for various curing agents, including polyamides, amidoamines, and polythiols. wikipedia.orginnospk.comprochema.com Research has shown that it is a widely used room-temperature accelerator for two-component epoxy resin systems and often serves as a benchmark for the development of new catalysts. wikipedia.org The tertiary amine groups in the molecule catalyze the curing reaction between epoxy and anhydride (B1165640) groups, as well as the transesterification between ester bonds and hydroxyl groups, which is a principle applied in creating recyclable epoxy resins. mdpi.com

In polyurethane chemistry, this compound acts as a catalyst for the formation of urethane (B1682113) linkages by promoting the reaction between isocyanates and polyols. chemicalbook.com This leads to the production of polyurethane foams, elastomers, and coatings with improved mechanical properties and durability. chemicalbook.com It is also utilized as a trimerization catalyst for producing rigid polyisocyanurate (PIR) foams. mofanpu.commofanpu.com Furthermore, it can be grafted onto polyurethane backbones to enhance properties like hydrophilicity and low-temperature flexibility. researchgate.net

In organic synthesis , this compound serves as a precursor in the synthesis of more complex molecules. For instance, it is used to create water-soluble metal phthalocyanines and to prepare phenolate (B1203915) anion-based branched anion exchange membranes (AEMs). smolecule.comsigmaaldrich.com Its high functionality also allows it to form complexes with some transition metals, opening avenues for further catalytic applications. wikipedia.org

Historical Context of Development and Early Research Trajectories

The synthesis of this compound is achieved through the Mannich reaction, a well-established organic reaction. wikipedia.orgsmolecule.com This process involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, phenol (B47542) is reacted with formaldehyde (B43269) and dimethylamine (B145610). wikipedia.orggoogle.com

Early research focused on optimizing this synthesis. Traditional methods used aqueous formaldehyde solutions, which led to significant wastewater generation. google.com A notable advancement was the use of paraformaldehyde in an in-situ depolymerization process, which effectively solved the issues of transportation and storage of formaldehyde and reduced energy consumption and wastewater. google.com Further refinements to the synthesis process have been explored, such as reacting phenol with a mixture of N,N'-tetramethylmethylene-bis-amine and formaldehyde in an organic solvent, which was found to accelerate the process and increase product purity. google.com

Initial applications centered on its role as a hardener for epoxy resins. google.com Over time, its utility expanded into a broader range of applications, including as a stabilizer for polymers and petroleum products. google.com Research has consistently highlighted its effectiveness as a curing accelerator, capable of significantly reducing curing times and temperatures for epoxy resins. mdpi.comchemicalbook.com This has solidified its position as a critical component in the formulation of high-performance adhesives, coatings, and composites. wikipedia.orginnospk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26444-72-4

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

IUPAC Name

2,3,4-tris[(dimethylamino)methyl]phenol

InChI

InChI=1S/C15H27N3O/c1-16(2)9-12-7-8-15(19)14(11-18(5)6)13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3

InChI Key

CIPOCPJRYUFXLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=C(C=C1)O)CN(C)C)CN(C)C

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Tris Dimethylamino Methyl Phenol

Mannich Reaction Pathways for Controlled Synthesis

Tris((dimethylamino)methyl)phenol, a versatile organic compound, is primarily synthesized via the Mannich reaction. This multi-component condensation reaction involves an aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. In the case of this compound, the reactants are phenol (B47542), formaldehyde, and dimethylamine (B145610). orgsyn.orgyoutube.com The reaction proceeds through the formation of a dimethylaminomethyl carbocation, which then acts as an electrophile and substitutes onto the electron-rich phenol ring at the ortho and para positions. orgsyn.orgyoutube.com

Conventional Batch Synthesis Approaches

The traditional method for synthesizing this compound involves a batch process where phenol, an aqueous solution of formaldehyde (formalin), and an aqueous solution of dimethylamine are reacted together. google.com This one-pot synthesis is typically carried out at elevated temperatures, ranging from 30 to 100°C, for a duration of 1 to 4 hours. google.com Following the reaction, the mixture is subjected to oil-water separation and then purified by vacuum distillation to isolate the final product. google.com

Innovative In-Situ Depolymerization Techniques in Production

To address the drawbacks of using aqueous formaldehyde, an innovative approach utilizing the in-situ depolymerization of paraformaldehyde has been developed. google.com Paraformaldehyde, a solid polymer of formaldehyde, can be mixed with an aqueous solution of dimethylamine and phenol. google.com Upon heating, the paraformaldehyde depolymerizes in the reaction mixture, providing a controlled release of formaldehyde for the Mannich reaction. This method effectively circumvents the issues associated with the transportation and storage of aqueous formaldehyde and significantly reduces the amount of wastewater generated. google.com

A patented process describes mixing phenol and an aqueous solution of dimethylamine at a temperature between 0-70°C, followed by the batchwise addition of paraformaldehyde over 0.5-1 hour. The reaction is then maintained at a temperature between 30-100°C for 1-4 hours. google.com This technique is reported to offer a more environmentally friendly and efficient synthesis route. google.com

Mechanistic Studies of Mannich Condensation to this compound

The Mannich reaction is a classic example of electrophilic aromatic substitution. The mechanism begins with the formation of an Eschenmoser's salt analogue, a dimethylaminomethyl cation, from the reaction of dimethylamine and formaldehyde. orgsyn.orgyoutube.com

Reaction Scheme: (CH₃)₂NH + HCHO → [(CH₃)₂N=CH₂]⁺ + OH⁻

This electrophilic cation then attacks the electron-rich phenol ring. Due to the activating and ortho-, para-directing nature of the hydroxyl group on the phenol ring, substitution occurs at the two ortho positions and the one para position, leading to the formation of this compound. brunel.ac.uk The reaction is typically carried out under conditions that favor polysubstitution. The presence of a strong base, such as an excess of the amine, facilitates the reaction. brunel.ac.uk Studies have shown that the reaction proceeds stepwise, with the formation of mono- and di-substituted intermediates before the final tris-substituted product is obtained. researchgate.net

Optimization Strategies for Reaction Yield and Selectivity

Several strategies have been explored to optimize the yield and selectivity of this compound synthesis. One key factor is the molar ratio of the reactants. An excess of formaldehyde and dimethylamine is often used to drive the reaction towards the formation of the tris-substituted product. brunel.ac.uk

A Russian patent details a process where phenol is reacted with a mixture of N,N'-tetramethylmethylene-bis-amine and formaldehyde in the presence of an aliphatic C1-C4 alcohol as a solvent. google.com This method claims to accelerate the process, simplify the technology, and increase the purity of the product. google.com The reaction is carried out at temperatures between 65 to 130°C, with reported yields as high as 98.8%. google.com

Another approach to improve yield involves a specific order of reactant addition. One patented method involves first reacting formaldehyde with dimethylamine to form a solution system, and then adding phenol to this mixture. patsnap.com This is reported to minimize side reactions, such as the formation of hydroxybenzyl alcohol, thereby increasing the yield of the desired product and simplifying wastewater treatment. patsnap.com

The table below summarizes the effect of reaction temperature on the yield of this compound based on a patented process.

Temperature (°C)Reaction Time (hours)Yield (%)
652.094.6
901.098.8
1200.596.4

Data sourced from a Russian patent google.com.

Advanced Purification Protocols and Analytical Purity Assessment

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. chemicalbook.com The primary purification method employed is vacuum distillation. google.comgoogle.com The product is typically distilled at a temperature of 130-145°C under a vacuum of 1-5 mmHg. google.comsigmaaldrich.com

The purity of the final product is assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for determining the purity and identifying any impurities. sielc.com A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid can be employed. sielc.com For mass spectrometry compatible applications, formic acid can be used in place of phosphoric acid. sielc.com

Other analytical methods for characterization and purity assessment include:

Titration: To determine the titratable nitrogen content, which should theoretically be 15.86%. google.com

Refractive Index: The refractive index at 20°C (n20/D) is typically around 1.516-1.5175. google.comsigmaaldrich.com

Density: The density at 25°C is approximately 0.969 g/mL. sigmaaldrich.com

Spectroscopy: Techniques like ¹H NMR and infrared (IR) spectroscopy can be used to confirm the chemical structure. core.ac.uk

Commercial grades of this compound typically have a purity exceeding 95%. chemicalbook.com

The table below provides a summary of the physical and analytical properties of this compound.

PropertyValue
Molecular Formula C₁₅H₂₇N₃O
Molecular Weight 265.40 g/mol
Boiling Point 130-135 °C @ 1 mmHg
Density (25 °C) 0.969 g/mL
Refractive Index (20 °C) 1.516
CAS Number 90-72-2

Data compiled from various sources sigmaaldrich.comsielc.comnist.gov.

Catalytic Mechanisms and Applications of Tris Dimethylamino Methyl Phenol in Polymerization

Catalytic Activity in Epoxy Resin Curing Systemschemicalbook.comnih.govpcimag.com

Tris((dimethylamino)methyl)phenol is widely recognized for its role as a catalyst in the curing of epoxy resins. wikipedia.org It functions as an accelerator, facilitating the hardening of the resin at ambient or moderately elevated temperatures. chemicalbook.com This property is particularly valuable in industries requiring rapid curing processes. chemicalbook.com The compound can act as a homopolymerization catalyst for epoxy resins and as an accelerator when used with other epoxy resin curing agents. wikipedia.org

The catalytic action of this compound in epoxy systems is attributed to its chemical structure. The presence of dimethylamino groups, which are strong bases and nucleophiles, enables it to be a highly efficient catalyst. chemicalbook.com The phenolic hydroxyl group also contributes to its reactivity by participating in hydrogen bonding and other interactions. chemicalbook.com

Kinetic Investigations of Epoxy Ring-Opening Polymerization

Kinetic studies have been a focal point of research to understand the efficiency of this compound as a catalyst. The rate of the epoxy ring-opening polymerization is significantly influenced by this catalyst. The mechanism involves the nucleophilic attack of the tertiary amine groups on the epoxy ring, initiating the polymerization process. mdpi.com

The reaction mechanism of the phenol-epoxide ring-opening has been investigated using theoretical methods like density functional theory (DFT). nih.gov These studies have elucidated the role of the catalyst in generating reactive species that facilitate the ring-opening of the epoxide. nih.gov The process is often initiated by the formation of a phenoxide ion, which then nucleophilically attacks the epoxy ring. nih.govmdpi.com

The kinetics of the curing process when using this compound have been extensively studied and it is often used as a benchmark for comparison when developing and testing new catalysts and accelerators. wikipedia.org

Influence on Crosslinking Network Formation and Morphology

The structure of the resulting polymer network is influenced by the catalyst. The use of this catalyst can lead to the formation of a dense and highly crosslinked three-dimensional network. researchgate.net This, in turn, affects the mechanical and thermal properties of the cured epoxy resin. For instance, studies have shown that epoxy resins cured with this catalyst exhibit good tensile strength and a high glass transition temperature. researchgate.net

Comparative Analysis with Benchmark Amine Catalysts

This compound is a standard benchmark catalyst against which other amine catalysts are evaluated. wikipedia.org Its performance is often compared to other tertiary amines and imidazole-based accelerators. researchgate.net The efficiency of this compound is attributed to the synergistic effect of the three dimethylaminomethyl groups and the phenolic hydroxyl group. chemicalbook.com This unique combination often results in faster cure times and improved properties of the final polymer compared to simpler amine catalysts. chemicalbook.com

Homopolymerization Facilitation Mechanisms

This compound can act as a catalyst for the homopolymerization of epoxy resins. wikipedia.org In this process, the tertiary amine groups initiate the anionic ring-opening polymerization of the epoxy groups. nih.gov The reaction proceeds through the repeated addition of epoxy monomers to the growing polymer chain. The phenolic hydroxyl group can also participate in the reaction, further influencing the polymerization process and the final network structure. chemicalbook.com

Role in Polyurethane and Polyisocyanurate Chemistrychemicalbook.comwikipedia.orgsdpu.cn

Beyond epoxy resins, this compound is also a significant catalyst in the production of polyurethanes and polyisocyanurates. chemicalbook.comwikipedia.org Its basic nature promotes the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane chemistry. chemicalbook.com

Acceleration of Urethane (B1682113) Linkage Formation

In polyurethane systems, this compound acts as a catalyst to accelerate the formation of urethane linkages. chemicalbook.com This allows for greater control over the reaction kinetics, which is crucial for producing polyurethane foams, elastomers, and coatings with desired mechanical properties and durability. chemicalbook.com The compound can also be grafted onto the polyurethane backbone to modify its properties, such as enhancing hydrophilicity and low-temperature flexibility. researchgate.net

Furthermore, it is used as a trimerization catalyst in conjunction with polymeric MDI (4,4'-methylenediphenyl diisocyanate) to promote the formation of isocyanurate rings, which are key structures in polyisocyanurate foams. nih.gov

Isocyanate Trimerization Catalysis (e.g., for Polyisocyanurate Foams)

This compound, commonly referred to as DMP-30, serves as an effective catalyst in the trimerization of isocyanates to form isocyanurate rings. This reaction is fundamental to the production of polyisocyanurate (PIR) foams, which are valued for their structural integrity and thermal insulation properties. researchgate.net The catalyst promotes the cyclotrimerization of isocyanate groups, such as those in 4,4'-methylenediphenyl diisocyanate (MDI), leading to the formation of a highly cross-linked, stable polyisocyanurate network. wikipedia.orgnih.gov

The catalytic process for forming these networks can be managed to create well-defined structures. utwente.nl For instance, a method involving the functionalization of polymeric diols with a diisocyanate, followed by the catalyzed trimerization of the terminal isocyanate groups, allows for the synthesis of poly(urethane–isocyanurate) networks with controlled microscopic structures and excellent mechanical properties. utwente.nl In the production of rigid PIR board materials, this compound is often described as a delayed-response catalyst, which can be advantageous for controlling the foaming and curing process. sdpu.cn It can be used in conjunction with other amine catalysts, like DMCHA, to optimize the reaction profile. sdpu.cn

The mechanism of isocyanate trimerization is a stepwise addition reaction initiated by a potent nucleophile, which in this case is the tertiary amine functionality of this compound. utwente.nl While the catalysis of isocyanate trimerization is crucial for forming the desired isocyanurate rings, the catalysts used in foam synthesis can sometimes have low selectivity. researchgate.net This can lead to a variety of primary and secondary chemical reactions occurring simultaneously during the synthesis of PIR foams, making the management of the cyclotrimerization process vital for tailoring the final mechanical properties of the foam. researchgate.net

Impact on Polymer Microstructure and Macroscopic Properties

The use of this compound as a catalyst provides significant control over polymerization reaction kinetics, which in turn influences the polymer's microstructure and its final macroscopic properties. chemicalbook.com By accelerating and controlling the curing process, it helps in the formation of crosslinked networks that enhance the strength, durability, and chemical resistance of the resulting materials, such as epoxy resins and polyurethanes. chemicalbook.comriverlandtrading.com

In epoxy-anhydride resin systems, this compound not only catalyzes the curing reaction but also facilitates transesterification reactions. mdpi.comresearchgate.net This dual catalytic role allows for the development of high-performance epoxy resins that are also recyclable. mdpi.com The incorporation of decomposed epoxy oligomers, obtained through this catalyzed degradation, into new resin formulations has been shown to significantly improve the toughness of the resulting material. mdpi.comresearchgate.net

Research has quantified the impact of this compound on the thermomechanical properties of cured polymer systems. In one study involving an o-cresol (B1677501) epoxy resin (OCER), the resulting cured material exhibited a high tensile strength, glass transition temperature, and cross-linking density, demonstrating the catalyst's ability to produce robust materials. researchgate.net Similarly, when used to catalyze the curing of bisphenol A diglycidyl ether (DGEBA) with glutaric anhydride (B1165640) (GA), the resulting epoxy insulating material showed electrical properties comparable to the original resin and a significantly higher breakdown field strength. researchgate.net

Table 1: Research Findings on the Impact of this compound on Polymer Properties

PropertyValuePolymer SystemReference
Tensile Strength45.74 MPaO-cresol epoxy resin (OCER) system researchgate.net
Elastic Modulus684.64 MPaO-cresol epoxy resin (OCER) system researchgate.net
Glass Transition Temperature (Tg)178 °CO-cresol epoxy resin (OCER) system researchgate.net
Breakdown Field Strength38.66 kV/mmDGEBA/GA epoxy insulating material researchgate.net
Dielectric Constant3.075DGEBA/GA epoxy insulating material researchgate.net
Dielectric Loss0.02DGEBA/GA epoxy insulating material researchgate.net

Furthermore, when this compound is grafted onto a polyurethane (PU) backbone, it can enhance the material's mechanical properties and low-temperature flexibility. researchgate.net This modification leads to light crosslinking, which increases the crosslink density and notably improves the breaking tensile stress and shape recovery capability without impairing the breaking tensile strain. researchgate.net

Fundamental Catalytic Principles

Basicity and Nucleophilicity as Determinants of Catalytic Efficiency

The catalytic effectiveness of this compound is fundamentally rooted in its chemical structure, which imparts strong basicity and nucleophilicity. chemicalbook.com The molecule features three dimethylaminomethyl groups attached to a phenol (B47542) ring. chemicalbook.comresearchgate.net These tertiary amine groups are strong bases and potent nucleophiles, which enables the compound to act as a highly efficient catalyst in polymerization and crosslinking reactions, particularly for epoxy resins and polyurethanes. chemicalbook.com

The basicity of the amine groups allows the catalyst to initiate reactions by abstracting a proton or by direct nucleophilic attack. In epoxy curing, for example, the tertiary amines can initiate the anionic homopolymerization of the epoxy resin. In isocyanate trimerization, the nucleophilic amine attacks the electrophilic carbon of the isocyanate group, initiating the cyclization process. utwente.nl

While basicity and nucleophilicity are related concepts, they are not always directly proportional. researchgate.net However, for compounds with similar structures, a correlation often exists where higher basicity implies higher nucleophilicity. researchgate.net The electron-donating nature of the dimethylamino groups enhances the reactivity of the molecule, making it a more efficient catalyst for processes that require precise control over the reaction environment. chemicalbook.com

Synergistic Contributions of Phenolic Hydroxyl and Tertiary Amine Functionalities

The unique catalytic power of this compound arises from the synergistic interaction between its tertiary amine groups and the phenolic hydroxyl group. chemicalbook.comsmolecule.com This dual functionality within a single molecule enhances its catalytic effectiveness compared to compounds that possess only one type of functional group. smolecule.com

The tertiary amine groups are the primary drivers of catalysis through their nucleophilic and basic properties. chemicalbook.commdpi.com However, the phenolic hydroxyl group also plays a crucial role. It can participate directly in the reaction mechanism and facilitate catalysis. For instance, in the curing of epoxy-anhydride systems, the hydroxyl group can initiate the reaction by opening the anhydride ring to form a carboxylic acid. mdpi.com This newly formed acid can then react with an epoxy group, generating a new hydroxyl group that continues the polymerization chain. mdpi.com

The Coordination Chemistry of this compound: A Study in Ligand Research

This compound, a versatile organic compound, has garnered attention in the field of coordination chemistry due to its potential as a multidentate ligand. Its unique structure, featuring a central phenol ring with three dimethylaminomethyl arms, allows for the complexation of various metal ions, opening avenues for the development of novel materials and catalysts. This article delves into the coordination chemistry and ligand research involving this fascinating compound.

Advanced Material Science Applications and Functional Integration

Engineering of Anion Exchange Membranes (AEMs)

The synthesis of advanced AEMs often involves the functionalization of robust polymer backbones, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), which is known for its excellent mechanical and thermal properties. sigmaaldrich.compolimi.it Tris((dimethylamino)methyl)phenol and its derivatives serve as ideal trifunctional moieties for this purpose. sigmaaldrich.com

One prominent strategy involves grafting these phenol-based molecules onto a brominated PPO backbone. The multiple dimethylamino groups on the compound can be quaternized to introduce fixed positive charges, which are essential for facilitating anion transport. The phenolic structure itself allows for the creation of phenolate (B1203915) anion-based membranes. This approach results in a novel quaternary ammonium (B1175870) functionalized PPO (PPO-TQA) with a branched or cross-linked architecture. sigmaaldrich.com The cross-linking, which can be achieved using molecules like 1,6-bis(2-methylimidazol-1-yl)hexane, enhances the membrane's structural integrity. polimi.it This method avoids the use of carcinogenic reagents like chloromethyl methyl ether, which have been used in traditional AEM preparation methods. nih.gov

The degree of functionalization and cross-linking can be precisely controlled, allowing for the tailoring of the membrane's properties to meet the demands of specific applications, such as improving performance and durability in fuel cells and water electrolyzers. kci.go.kr

The integration of trifunctional phenol (B47542) derivatives into the PPO polymer matrix has a direct and significant impact on the membrane's ionic transport properties and dimensional stability. The resulting branched and cross-linked structures create well-defined hydrophilic and hydrophobic domains within the membrane. osti.gov This microphase separation is crucial for efficient ion conduction.

Research on AEMs made from tris(2,4,6-trimethoxyphenyl) phosphonium (B103445) functionalized PPO—a related trifunctional phenol derivative—demonstrates a clear correlation between the polymer morphology and its transport properties. The membrane's water uptake (WU), a critical factor for ion mobility, can be controlled by the synthesis process, with modest values in the range of 10% to 28% being observed. osti.gov Higher water uptake generally facilitates higher ionic conductivity. For instance, in some cross-linked PPO-based AEMs, an increase in temperature from 20°C to 100°C raised the water uptake to 22.3%, which in turn boosted the ionic conductivity to a high of 140.6 mS/cm. polimi.it

These structural modifications also lead to improved dimensional stability, with in-plane swelling ratios contained to around 4-7%. osti.gov The goal is to maximize ionic conductivity while minimizing excessive swelling, which can compromise the mechanical integrity of the membrane. The strategic integration of compounds like this compound allows for a favorable balance, achieving high conductivity (membranes have reported bromide conductivity of 3 mS/cm at 90°C and 95% relative humidity) while maintaining robust mechanical properties. kci.go.krosti.gov

Table 1: Ionic Transport Properties of Functionalized PPO-based AEMs

Membrane TypeFunctional Group/Cross-linkerIon Exchange Capacity (IEC) (meq/g)Water Uptake (%)Ionic Conductivity (mS/cm)Test ConditionsReference
PPO-TPQPTris(2,4,6-trimethoxyphenyl) phosphoniumN/A10 - 283 (Br⁻)90°C, 95% RH osti.gov
A11QA37-PPOQuaternary ammonium with long alkyl chains1.92N/A101.9 (OH⁻)80°C kci.go.kr
F_PPO_33Bis-imidazolium cross-linkerN/A22.3140.6 (OH⁻)100°C, 95% RH polimi.it
PTTPQ4-40Multi-cation cross-linked piperidiniumN/AN/A155.3 (OH⁻)80°C researchgate.net

Functionalization of Polyether Ether Ketones (PEEK) for Electrochemical Devices

Publicly available research does not provide sufficient detail on the specific processes or performance outcomes for the functionalization of Polyether Ether Ketones (PEEK) using this compound. While it is noted that PEEK may be grafted with this molecule for potential use in applications like lithium batteries, specific methodologies, characterization data, and electrochemical performance results are not detailed in the surveyed literature. wikipedia.org

Microencapsulation Strategies for Self-Healing Polymer Systems

This compound, also known as DMP-30, is utilized as an encapsulated catalytic healing agent in self-healing polymer systems. The strategy involves isolating the reactive catalyst from the polymer matrix until damage occurs, triggering a localized repair mechanism.

A successful method for encapsulating liquid this compound involves creating a core-shell microcapsule architecture using a solvent evaporation technique within a water-in-oil-in-water (W/O/W) emulsion. researchgate.net In this process, the this compound (core material) is first combined with a small amount of deionized water to form a stable complex. researchgate.net This core material is then emulsified in a solution of polystyrene (shell material) dissolved in an organic solvent, creating a water-in-oil (W/O) emulsion. nih.govresearchgate.net This emulsion is subsequently added to a larger aqueous phase containing surfactants to form the final W/O/W emulsion. researchgate.net

The organic solvent is then evaporated, causing the polystyrene to precipitate and form a solid shell around the aqueous this compound core. This results in stable microcapsules with diameters ranging from 2 to 40 micrometers (μm). researchgate.net The ratio of the core to the shell material can be systematically varied to optimize the properties and release characteristics of the microcapsules. researchgate.net

The resulting core-shell microcapsules are subjected to rigorous characterization to ensure successful encapsulation and to understand their performance characteristics.

Structural and Morphological Characterization: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure, verifying the presence of both the polystyrene shell and the encapsulated this compound core. researchgate.netresearchgate.net Scanning Electron Microscopy (SEM) and optical microscopy are employed to observe the morphology, confirming a spherical shape and a smooth, continuous outer shell wall. nih.govresearchgate.net

Thermal and Reactivity Analysis: The thermal properties are assessed using Thermogravimetric Analysis (TGA), which has shown the synthesized microcapsules to be thermally stable below 50°C. Differential Scanning Calorimetry (DSC) is used to study the reactivity of the encapsulated core material with an epoxy matrix, confirming its catalytic activity is preserved during encapsulation. researchgate.net

Release Mechanism: The self-healing function is predicated on a damage-triggered release mechanism. When a crack propagates through the polymer matrix, it ruptures the embedded microcapsules. This breach releases the this compound catalyst into the crack plane. If the matrix contains an epoxy resin, the released catalyst initiates a polymerization reaction, which seals the crack and restores the material's integrity. researchgate.net

Table 2: Characterization of this compound Microcapsules

PropertyMethodologyFindingReference
Core MaterialN/AThis compound (DMP-30) researchgate.net
Shell MaterialN/APolystyrene researchgate.net
Synthesis MethodSolvent EvaporationW/O/W Emulsion researchgate.net
Size RangeOptical/Scanning Electron Microscopy2 - 40 µm researchgate.net
Chemical Structure VerificationFourier Transform Infrared (FTIR)Successful encapsulation confirmed researchgate.net
Thermal StabilityThermogravimetric Analysis (TGA)Stable below 50°C researchgate.net
Release MechanismMechanical FractureRupture of capsule shell upon cracking researchgate.net

Evaluation of Encapsulated Compound Reactivity within Polymer Matrices

The encapsulation of catalysts like this compound, often referred to as DMP-30, is a key strategy in the development of smart materials, such as self-healing polymers. nih.gov This approach protects the catalyst's reactivity from the external environment until it is needed. nih.gov A notable method involves microencapsulating this compound within a polystyrene shell using a solvent evaporation technique in a Water-in-Oil-in-Water (W/O/W) emulsion. nih.gov

The reactivity of the encapsulated core material is a critical factor for its effectiveness. Studies utilizing differential scanning calorimetry (DSC) have been conducted to evaluate this reactivity. nih.gov Research shows that this compound can be successfully encapsulated, maintaining its potential to act as an anionic catalyst for epoxy resin curing upon release. nih.gov The synthesized microcapsules are observed to be thermally stable at temperatures below 50 °C, ensuring the catalyst remains inert during normal processing and storage conditions. nih.gov

Properties of Polystyrene-Encapsulated this compound Microcapsules nih.gov
PropertyFinding
Core MaterialThis compound (DMP-30)
Shell MaterialPolystyrene
Preparation MethodSolvent evaporation in W/O/W emulsion
Microcapsule Size Range2–40 μm
Thermal StabilityStable below 50 °C
Reactivity AnalysisStudied by Differential Scanning Calorimetry (DSC)

Enhancements in Adhesives and Coatings via Mechanistic Insights

Mechanisms for Enhanced Adhesion Strength and Reduced Cure Times

The primary mechanism by which this compound enhances adhesion and accelerates curing is its catalytic action. The tertiary amine groups are highly effective at facilitating the polymerization and curing processes of epoxy resins. They act as a strong base and nucleophile, promoting the ring-opening polymerization of epoxy groups, which is the fundamental reaction in epoxy curing. chemicalbook.com This acceleration allows for the rapid hardening of the material, even at ambient temperatures. chemicalbook.com

The phenolic hydroxyl group also plays a crucial role by accelerating the cure rate. pcimag.com This dual functionality allows for greater control over reaction kinetics, leading to faster development of cross-linked networks. chemicalbook.com This rapid network formation is directly linked to a reduction in cure times and an improvement in the bonding strength of adhesives and the durability of coatings. chemicalbook.comechemi.com

Comparative Cure Times of Epoxy Systems pcimag.com
SystemTemperatureDry TimeCure Time
Standard Epoxy System25 °C~6 hours~18 hours
System with Poly-Mannich Base Accelerator25 °C~5.5 hours~17 hours
System with Poly-Mannich Base Accelerator5 °C~10 hours>24 hours

Note: The table shows data for a polymeric Mannich base, a class of accelerators to which this compound belongs. The data illustrates the typical high reactivity and faster cure response associated with these accelerators, especially at lower temperatures.

Promotion of Interfacial Crosslinking and Material Resilience

The enhanced mechanical properties and resilience of materials cured with this compound are due to its ability to promote efficient crosslinking. chemicalbook.comriverlandtrading.com By acting as a catalyst, it facilitates the formation of a dense and highly crosslinked polymer network within epoxy or polyurethane systems. chemicalbook.com This process involves the compound reacting with epoxy groups to form these networks, which are responsible for the material's strength and chemical resistance. riverlandtrading.com

Advanced Characterization and Computational Modeling of Tris Dimethylamino Methyl Phenol

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens for understanding the intricacies of molecular systems. For Tris((dimethylamino)methyl)phenol, these calculations have been instrumental in elucidating its structural and electronic characteristics. A study utilizing the B3LYP functional with a 6-311++G(d,p) basis set has provided a comprehensive analysis of the molecule. nih.gov

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds associated with the three (dimethylamino)methyl substituents on the phenol (B47542) ring. Computational studies have identified the most stable conformer of the molecule. nih.gov The geometry of this conformer is stabilized by intramolecular hydrogen bonds formed between the phenolic hydroxyl group and the nitrogen atoms of the dimethylamino groups. nih.gov The rotational barriers and the existence of various rotational isomers have been investigated to understand the molecule's flexibility and preferred spatial arrangement. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule's vibrational modes. The experimental spectra of this compound have been recorded and interpreted with the aid of DFT calculations. nih.gov The calculated vibrational frequencies show good agreement with the experimental data, allowing for a detailed assignment of the observed spectral bands. nih.gov

Potential Energy Distribution (PED) analysis has been crucial in characterizing the nature of these vibrational modes. PED analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a precise understanding of which parts of the molecule are involved in specific vibrations. For instance, the characteristic vibrational modes of the phenol ring, the C-H stretching of the methyl groups, and the vibrations of the C-N bonds have been assigned. nih.gov

Table 1: Selected Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) (Experimental FT-IR)Wavenumber (cm⁻¹) (Calculated DFT)Assignment (PED Contribution %)
34153420O-H stretching (98%)
30103015C-H aromatic stretching (95%)
29752980C-H aliphatic asymmetric stretching (92%)
28602865C-H aliphatic symmetric stretching (90%)
16051610C=C aromatic stretching (85%)
14501455CH₂ scissoring (78%)
12801285C-O stretching (75%)
11251130C-N stretching (70%)

Note: The data in this table is illustrative and based on typical assignments for phenolic compounds and substituted amines. Specific experimental and calculated values for this compound are detailed in dedicated spectroscopic studies.

Natural Population Analysis (NPA), derived from the Natural Atomic Orbitals (NAOs), provides a method for calculating the distribution of electronic charge on the atoms within a molecule. This analysis for this compound reveals the charge distribution arising from the interplay of the electron-donating (dimethylamino)methyl groups and the electron-withdrawing hydroxyl group on the aromatic ring. The analysis indicates a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity, while the carbon and hydrogen atoms exhibit positive charges. nih.gov This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions. nih.gov

Table 2: Calculated Natural Atomic Charges for Selected Atoms in this compound

AtomNatural Charge (e)
O (hydroxyl)-0.75
C (attached to O)+0.25
N (amino)-0.50
C (methylene)-0.20
H (hydroxyl)+0.45

Note: The data in this table is illustrative, representing typical charge distributions in similar functional groups. Precise values are dependent on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and intramolecular interactions that contribute to molecular stability. In this compound, NBO analysis reveals significant hyperconjugative interactions. nih.gov These interactions involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction
n(N)σ(O-H)5.8Intramolecular Hydrogen Bond
n(O)π(C=C)2.5Resonance/Hyperconjugation
n(N)π(C=C)3.2Resonance/Hyperconjugation
σ(C-H)σ(C-N)1.5Hyperconjugation

Note: E(2) represents the stabilization energy. This data is illustrative of the types of interactions and their typical energies. Specific values are found in detailed NBO studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For this compound, the HOMO is primarily localized on the phenol ring and the nitrogen atoms, reflecting the electron-rich nature of these regions. The LUMO is predominantly distributed over the aromatic ring. The calculated HOMO-LUMO gap provides insights into the intramolecular charge transfer that can occur upon electronic excitation. nih.gov

Table 4: Calculated HOMO, LUMO, and Energy Gap for this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-0.5
HOMO-LUMO Gap (ΔE)5.3

Note: These energy values are illustrative and can vary based on the computational level of theory and the solvent environment considered in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map highlights the regions that are susceptible to electrophilic and nucleophilic attack. nih.gov

Red regions , indicating the most negative electrostatic potential, are concentrated around the phenolic oxygen atom and the nitrogen atoms of the dimethylamino groups. These are the primary sites for electrophilic attack and are involved in hydrogen bonding. nih.gov

Blue regions , representing the most positive electrostatic potential, are located around the hydrogen atom of the hydroxyl group. This site is susceptible to nucleophilic attack.

Green regions correspond to areas of neutral potential, typically found over the carbon atoms of the aromatic ring and the methyl groups.

The MEP map provides a clear visual representation of the molecule's reactivity, corroborating the findings from NPA and NBO analyses. nih.gov

Prediction of Reactive Sites for Electrophilic and Nucleophilic Attack

Computational studies, particularly those employing molecular electrostatic potential (MEP) surface analysis, are instrumental in predicting the reactive behavior of this compound. The MEP surface visualizes the charge distribution across the molecule, indicating regions prone to electrophilic and nucleophilic attack.

Due to the presence of electron-donating dimethylamino groups, the molecule exhibits strong basic and nucleophilic characteristics. chemicalbook.com The nitrogen atoms of the dimethylamino groups and the oxygen atom of the phenolic hydroxyl group are identified as the primary sites for electrophilic attack, owing to their high electron density. Conversely, the aromatic ring, while generally electron-rich, can present sites for nucleophilic attack, particularly when influenced by the electronic effects of the substituents. Analysis of the MEP surface helps to pinpoint these specific reactive centers within the molecule. nih.gov

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the structure and understanding the vibrational properties of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides detailed information about the functional groups present in the molecule. The FT-IR spectrum of this compound, typically recorded in the 4000–400 cm⁻¹ range, reveals characteristic absorption peaks. nih.gov Key assignments include the phenolic hydroxyl group (O-H) stretching and bending vibrations, as well as C-O stretching. researchgate.net The presence of the dimethylaminomethyl substituents is confirmed by characteristic C-N stretching and C-H vibrational modes of the methyl and methylene (B1212753) groups. nih.govresearchgate.net

Interactive Table: Key FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~1354Phenolic hydroxyl group researchgate.net
~1252C-OH absorption researchgate.net

Note: The exact wavenumbers may vary slightly depending on the experimental conditions and the physical state of the sample.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is typically recorded over a range of 3500–100 cm⁻¹. nih.gov This technique is particularly useful for analyzing the vibrations of the aromatic ring and the carbon skeleton. By comparing the experimental FT-Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for substitution patterns)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern on the phenol ring and confirming the connectivity of the atoms. The ¹H NMR spectrum provides information about the different types of protons and their chemical environments, including the aromatic protons, the methylene protons of the -CH₂N(CH₃)₂ groups, and the methyl protons. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the phenol ring and the substituent groups. These spectra are essential for verifying the 2,4,6-substitution pattern of the dimethylaminomethyl groups on the phenol ring. chemicalbook.com

Thermochemical Analysis of Molecular Vibrations

Thermochemical analysis, often performed in conjunction with computational methods, examines the intensity of molecular vibrations at different temperatures. nih.gov This analysis provides insights into the thermodynamic properties of the molecule, such as heat capacity, entropy, and enthalpy, as a function of temperature. By understanding how vibrational energies change with temperature, it is possible to predict the molecule's stability and reactivity under various thermal conditions, which is particularly relevant for its applications in high-temperature curing processes. nih.gov

Solvation Effects and Continuum Models in Computational Studies

The behavior and reactivity of this compound can be significantly influenced by the solvent environment. Computational studies often employ continuum models, such as the Polarizable Continuum Model (PCM), to simulate these solvation effects. nih.govresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of molecular properties in a simulated solvent environment. researchgate.net Investigating solvation effects is crucial for understanding reaction kinetics and mechanisms in solution, as the polarity of the solvent can stabilize or destabilize transition states and intermediates. The use of continuum models helps in predicting how the electronic structure and reactivity of this compound are modulated by different solvents. nih.gov

Q & A

Q. What are the optimized synthetic routes for Tris((dimethylamino)methyl)phenol, and how do reaction parameters influence yield?

this compound can be synthesized via Mannich reactions, where phenol derivatives react with formaldehyde and dimethylamine. Key parameters include:

  • Molar ratios : A 1:1.6 molar ratio of phenol derivative to paraformaldehyde improves substitution efficiency .
  • Catalysts : Dimethylamino solutions (e.g., 33% w/w) enhance reaction kinetics and selectivity .
  • Solvents : Methanol or aqueous systems are preferred for solubility and stability of intermediates .
  • Reaction time : 8 hours under reflux achieves >70% yield in optimized orthogonal experiments .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

The compound (C15H27N3O, MW 265.39 g/mol) features three dimethylaminomethyl groups attached to a phenolic ring. Structural confirmation requires:

  • NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.1–2.3 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion peaks (e.g., m/z 265.4 for [M+H]⁺) .
  • FT-IR : Stretching vibrations for phenolic O-H (~3400 cm⁻¹) and tertiary amines (~2800 cm⁻¹) .

Q. What role does this compound play in molecular biology buffers?

The compound stabilizes phenol-chloroform mixtures in nucleic acid extraction by:

  • pH buffering : Tris buffers equilibrate phenol to pH 6.7–8.0, preventing RNA/DNA degradation .
  • Reducing oxidation : Added 8-hydroxyquinoline (0.1% w/v) minimizes free radical formation .
  • Phase separation : Tris-saturated phenol ensures clean separation of aqueous and organic layers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines .
  • PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye corrosion .
  • Storage : Airtight containers in cool, dry conditions to prevent moisture absorption .

Q. How does this compound function as a catalyst in polymerization reactions?

It accelerates epoxy curing via:

  • Nucleophilic activation : Tertiary amines deprotonate hydroxyl groups, initiating crosslinking .
  • Co-catalyst synergy : Combined with silanes (e.g., (3-glycidyloxypropyl)trimethoxysilane), it enhances flexibility in cured epoxies .

Advanced Research Questions

Q. What mechanistic insights explain the derivatization efficiency of this compound in LC-MS analysis of organophosphorus agents?

The compound reacts with nerve agents (e.g., sarin) via nucleophilic substitution:

  • Derivatization : Dimethylaminomethyl groups bind phosphoryl centers, forming stable adducts detectable at sub-ppb levels .
  • LC-MS parameters : ESI+ mode with MRM transitions (e.g., m/z 265 → 120) improves sensitivity .

Q. How do structural modifications of this compound impact its antioxidant properties?

Substituent effects include:

  • Steric hindrance : Bulky tert-butyl groups on the phenolic ring enhance radical scavenging (e.g., 2,6-di-tert-butyl derivatives) .
  • Electronic effects : Electron-donating dimethylamino groups increase phenolic O-H bond dissociation energy, improving stability .

Q. What computational methods are used to predict the reactivity of this compound in silico?

Density Functional Theory (DFT) models assess:

  • Frontier molecular orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .
  • Solvent effects : PCM simulations in methanol/water validate experimental reaction pathways .

Q. How does this compound enhance the performance of flexible epoxy resins?

In silane-modified epoxies:

  • Crosslink density : The compound reduces Shore-D hardness to ~20 while maintaining tensile strength .
  • Dynamic stability : Co-polymerization with polyoxypropylenediamine improves shock tolerance in high-vibration environments .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Challenges include matrix interference and amine volatility. Solutions involve:

  • Sample preparation : Solid-phase extraction (C18 cartridges) to isolate the compound .
  • Derivatization : Use of pentafluoropropionic anhydride to stabilize amines for GC-MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.